6-(4-Methoxystyryl)-3-pyridazinol
Overview
Description
6-(4-Methoxystyryl)-3-pyridazinol is a chemical compound that belongs to the class of pyridazinol derivatives This compound is characterized by the presence of a methoxystyryl group attached to the pyridazinol ring
Mechanism of Action
Target of Action
Similar compounds such as resveratrol analogues have been shown to target proteins involved in cell cycle regulation and apoptosis, such as p53 and p21 .
Mode of Action
For instance, resveratrol analogues have been shown to cause cell cycle arrest and apoptosis in cancer cells through the activation of p53 and p21 .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to apoptosis and cell cycle regulation . For example, resveratrol analogues can activate the extrinsic “death-receptor-mediated” pathway, leading to caspase activation and cell cycle arrest .
Result of Action
Similar compounds have been shown to cause cell cycle arrest and apoptosis in cancer cells . These effects are likely due to the activation of proteins such as p53 and p21 .
Action Environment
It’s known that factors such as light exposure can influence the activity of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxystyryl)-3-pyridazinol typically involves the reaction of 4-methoxystyrene with a suitable pyridazinone derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Methoxystyryl)-3-pyridazinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridazinol ring or the methoxystyryl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazinol ring or the methoxystyryl group are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
6-(4-Methoxystyryl)-3-pyridazinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use in the treatment of certain diseases due to its pharmacological properties.
Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
- 5-Methoxy-6-(4-methoxystyryl)benzofuran
- 6-(4-Methoxystyryl)benzofuran-5-ol
- 5-Methoxy-6-(4-methoxystyryl)-3-methylbenzofuran
Comparison: 6-(4-Methoxystyryl)-3-pyridazinol is unique due to its pyridazinol core, which imparts distinct chemical and biological properties compared to similar compounds with benzofuran cores. The presence of the methoxystyryl group further enhances its reactivity and potential applications. While similar compounds may exhibit comparable bioactivity, the specific structural features of this compound make it a valuable compound for targeted research and development.
Properties
IUPAC Name |
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyridazin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-7-3-10(4-8-12)2-5-11-6-9-13(16)15-14-11/h2-9H,1H3,(H,15,16)/b5-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMVSZYSDAZBBI-GORDUTHDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NNC(=O)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NNC(=O)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201198224 | |
Record name | 3(2H)-Pyridazinone, 6-[2-(4-methoxyphenyl)ethenyl]-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201198224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83516-67-0 | |
Record name | 3(2H)-Pyridazinone, 6-[2-(4-methoxyphenyl)ethenyl]-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83516-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3(2H)-Pyridazinone, 6-[2-(4-methoxyphenyl)ethenyl]-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201198224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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